molecular formula C13H20N2O3 B2529066 N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide CAS No. 2411179-84-3

N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide

Katalognummer B2529066
CAS-Nummer: 2411179-84-3
Molekulargewicht: 252.314
InChI-Schlüssel: LWUSDTRWFBKNBN-PHIMTYICSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide, commonly known as DYRK1A inhibitor, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DYRK1A inhibitor is a small molecule that selectively inhibits the activity of DYRK1A, a protein kinase involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Wissenschaftliche Forschungsanwendungen

DYRK1A inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including Down syndrome, Alzheimer's disease, cancer, and diabetes. In Down syndrome, DYRK1A overexpression is a major contributor to the cognitive impairment associated with the disease. Therefore, the inhibition of DYRK1A activity with DYRK1A inhibitor has been proposed as a potential therapeutic strategy for the treatment of Down syndrome. In Alzheimer's disease, DYRK1A has been implicated in the hyperphosphorylation of tau protein, which is a hallmark of the disease. Therefore, the inhibition of DYRK1A activity with DYRK1A inhibitor has been proposed as a potential therapeutic strategy for the treatment of Alzheimer's disease. In cancer, DYRK1A has been shown to play a role in the regulation of cell proliferation and apoptosis. Therefore, the inhibition of DYRK1A activity with DYRK1A inhibitor has been proposed as a potential therapeutic strategy for the treatment of cancer. In diabetes, DYRK1A has been shown to play a role in the regulation of insulin secretion. Therefore, the inhibition of DYRK1A activity with DYRK1A inhibitor has been proposed as a potential therapeutic strategy for the treatment of diabetes.

Wirkmechanismus

DYRK1A inhibitor selectively inhibits the activity of DYRK1A, a protein kinase that phosphorylates various substrates involved in cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting the activity of DYRK1A, DYRK1A inhibitor modulates these cellular processes and may have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
DYRK1A inhibitor has been shown to have various biochemical and physiological effects in different cell types and animal models. In Down syndrome mouse models, DYRK1A inhibitor has been shown to improve cognitive function and reduce neuroinflammation. In Alzheimer's disease mouse models, DYRK1A inhibitor has been shown to reduce tau hyperphosphorylation and improve cognitive function. In cancer cell lines, DYRK1A inhibitor has been shown to inhibit cell proliferation and induce apoptosis. In pancreatic beta cells, DYRK1A inhibitor has been shown to enhance insulin secretion.

Vorteile Und Einschränkungen Für Laborexperimente

DYRK1A inhibitor has several advantages and limitations for lab experiments. One advantage is its selectivity for DYRK1A, which allows for the specific modulation of DYRK1A activity without affecting other protein kinases. Another advantage is its small molecular weight, which allows for easy delivery into cells and tissues. One limitation is its potential off-target effects, which may affect other cellular processes. Another limitation is its potential toxicity, which may limit its therapeutic applications.

Zukünftige Richtungen

DYRK1A inhibitor has several potential future directions for scientific research. One direction is the development of more selective and potent DYRK1A inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of DYRK1A inhibitor in other diseases, such as autism spectrum disorder and schizophrenia. Another direction is the investigation of the combination of DYRK1A inhibitor with other therapeutic agents for synergistic effects. Another direction is the investigation of the role of DYRK1A in other cellular processes beyond cell proliferation, differentiation, and apoptosis.

Synthesemethoden

The synthesis of DYRK1A inhibitor involves several steps, starting from commercially available starting materials. The first step is the preparation of 2,6-dimethylmorpholine, followed by the protection of the amino group with tert-butoxycarbonyl (Boc) to obtain Boc-protected 2,6-dimethylmorpholine. The next step involves the preparation of propargyl bromide, which is then reacted with Boc-protected 2,6-dimethylmorpholine to obtain the protected propargylamine. The final step involves the deprotection of the Boc group and coupling with but-2-ynoic acid to obtain DYRK1A inhibitor.

Eigenschaften

IUPAC Name

N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-4-5-12(16)14-7-6-13(17)15-8-10(2)18-11(3)9-15/h10-11H,6-9H2,1-3H3,(H,14,16)/t10-,11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUSDTRWFBKNBN-PHIMTYICSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC(=O)N1CC(OC(C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)NCCC(=O)N1C[C@H](O[C@H](C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.